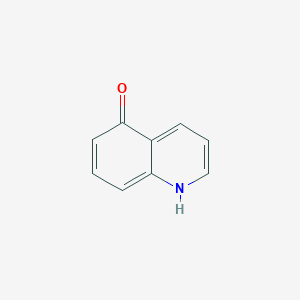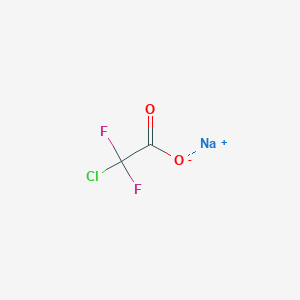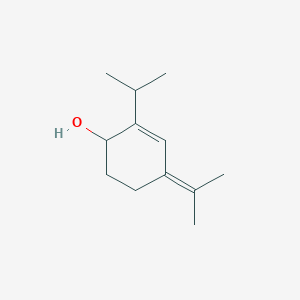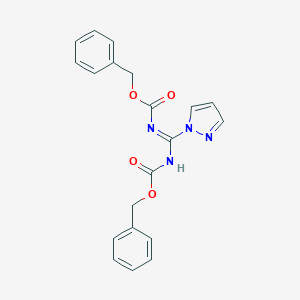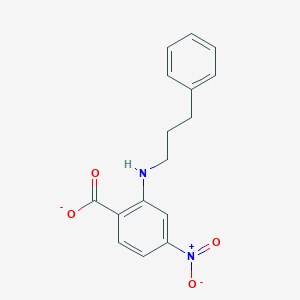
4-Nitro-2-(3-phenylpropylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(3-phenylpropylamino)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, NPPB, and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of NPPB is complex and not fully understood. It is known to interact with chloride channels, blocking their activity and causing a decrease in chloride ion influx. This can lead to changes in membrane potential and cellular excitability. NPPB has also been shown to inhibit the activity of certain enzymes involved in inflammation, further contributing to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
NPPB has a variety of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to its effects on chloride channels and inflammation, NPPB has been shown to inhibit the activity of certain ion channels, including potassium channels and calcium channels. It has also been shown to have effects on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of NPPB for lab experiments is its specificity as a chloride channel blocker. This allows researchers to study the role of chloride channels in cellular physiology without the interference of other ion channels. However, there are also limitations to the use of NPPB, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
There are a variety of future directions for research on NPPB. One area of interest is the development of more specific and potent chloride channel blockers based on the structure of NPPB. Another area of interest is the potential use of NPPB as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of NPPB and its effects on cellular physiology.
Méthodes De Synthèse
The synthesis of NPPB can be achieved through a multi-step process that involves the reaction of 2-nitrobenzoic acid with 3-phenylpropylamine. This reaction results in the formation of 2-(3-phenylpropylamino)benzoic acid, which is then converted to NPPB through the addition of nitric acid. The final product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
NPPB has been shown to have a variety of applications in scientific research, particularly in the fields of physiology and pharmacology. One of the primary uses of NPPB is as a chloride channel blocker, which can be used to study the role of chloride channels in cellular physiology. NPPB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
158913-21-4 |
|---|---|
Nom du produit |
4-Nitro-2-(3-phenylpropylamino)benzoate |
Formule moléculaire |
C16H15N2O4- |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4-nitro-2-(3-phenylpropylamino)benzoate |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |
Clé InChI |
OTSBHGGBOIOBCD-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
Autres numéros CAS |
158913-21-4 |
Synonymes |
4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



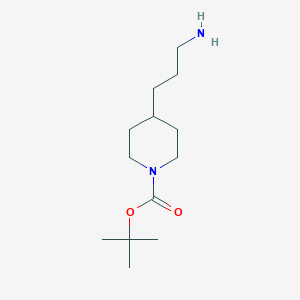
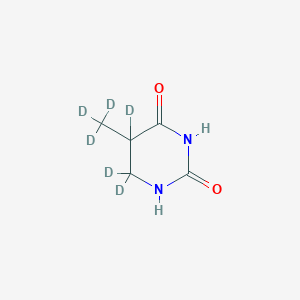
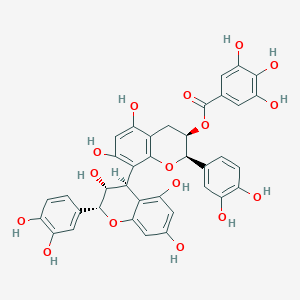
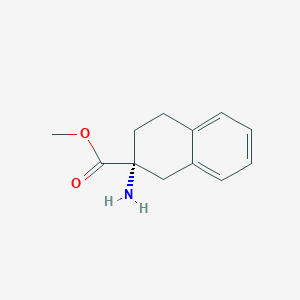

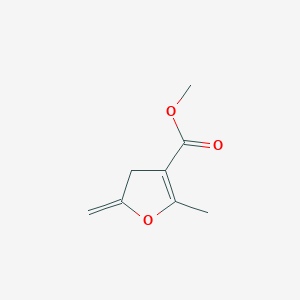
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
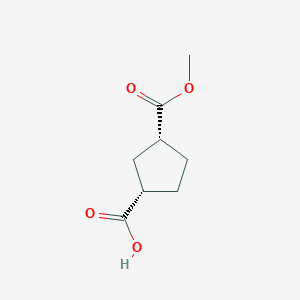
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
